molecular formula C17H14F3N3O2 B2806687 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 312713-63-6

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B2806687
CAS RN: 312713-63-6
M. Wt: 349.313
InChI Key: IJBHZPOQIXBQAL-UHFFFAOYSA-N
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Description

The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Typically, compounds of this class can undergo a variety of reactions including oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has revealed that derivatives of the quinoxaline structure, similar to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, have significant antibacterial and antifungal properties. Compounds synthesized with modifications on the quinoxaline nucleus have been evaluated for their in vitro activities against a variety of bacterial and fungal strains, demonstrating promising results. Specifically, certain derivatives were found to be active against E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus, highlighting their potential as leads for developing new antimicrobial agents (Kumar et al., 2012), (Kumar et al., 2013).

Anticonvulsant Activities

Investigations into novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides have shown that these compounds possess notable anticonvulsant activities. This research suggests that the quinoxaline derivatives can be effective in experimental models of epilepsy, with certain compounds displaying high efficacy in reducing seizure activity in mice. This positions quinoxaline derivatives as potential candidates for further development into antiepileptic drugs (Ibrahim et al., 2013).

Anticancer Activities

The quinoxaline scaffold has also been utilized in the synthesis of compounds with potential anticancer activities. Research into these derivatives has identified compounds with inhibitory effects on various cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer cells. Specifically, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one have shown significant activity, suggesting their utility in cancer treatment strategies (Chen et al., 2013).

Analgesic and Anti-inflammatory Activities

Derivatives of quinoxaline, such as 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, have been explored for their analgesic and anti-inflammatory properties. Some newly synthesized quinazolinyl acetamides were tested and found to exhibit potent analgesic and anti-inflammatory effects, comparable or superior to standard drugs like diclofenac sodium. These findings underscore the potential of quinoxaline derivatives in developing new pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds of this class have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Future Directions

Future research on this compound could focus on further elucidating its biological activity and potential therapeutic applications. Additionally, research could also focus on optimizing its synthesis and improving its physical and chemical properties .

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c18-17(19,20)10-4-3-5-11(8-10)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h1-8,14,22H,9H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBHZPOQIXBQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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